(2R,3R,4S,5R)-5-(2-Chloro-6-methoxy-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol
Description
This compound is a fluorinated purine nucleoside analog with the molecular formula C₁₁H₁₂ClFN₄O₄ and a molecular weight of 342.69 g/mol (CAS: 758705-70-3) . Its structure features:
- A 2-chloro-6-methoxy purine base, which distinguishes it from other nucleosides by combining halogen and methoxy substituents.
- A 4-fluoro group on the tetrahydrofuran ring, enhancing conformational rigidity and metabolic stability.
- A hydroxymethyl group at the 2-position of the sugar moiety, critical for phosphorylation and subsequent biological activity.
This compound is synthesized via late-stage functionalization of purine nucleosides, as evidenced by its structural similarity to intermediates described in diversity-oriented synthesis approaches .
Properties
IUPAC Name |
(2R,3R,4S,5R)-5-(2-chloro-6-methoxypurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFN4O4/c1-20-9-6-8(15-11(12)16-9)17(3-14-6)10-5(13)7(19)4(2-18)21-10/h3-5,7,10,18-19H,2H2,1H3/t4-,5+,7-,10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJFUCMRTLLOEN-GQTRHBFLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC(=NC2=C1N=CN2[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2R,3R,4S,5R)-5-(2-Chloro-6-methoxy-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol is a purine nucleoside analogue that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article aims to explore its biological activity, including its mechanisms of action, efficacy in various biological assays, and structure-activity relationships.
| Property | Value |
|---|---|
| CAS Number | 15465-92-6 |
| Molecular Formula | C₁₁H₁₃ClN₄O₅ |
| Molecular Weight | 316.70 g/mol |
| Purity | >98% |
| Storage Conditions | Inert atmosphere, 2–8°C |
The compound functions primarily as a nucleoside analogue, which can interfere with nucleic acid synthesis. Its structural similarity to natural nucleosides allows it to be incorporated into RNA and DNA, potentially leading to the inhibition of viral replication or cancer cell proliferation. The presence of the chloro and methoxy groups enhances its interaction with cellular targets.
Antiviral Activity
Research indicates that this compound exhibits significant antiviral properties. For instance, studies have demonstrated that nucleoside analogues can inhibit viral polymerases, thereby preventing viral replication. The specific mechanism involves the incorporation of the analogue into viral RNA or DNA, resulting in chain termination or misincorporation during replication processes.
Anticancer Activity
The compound has shown promise in inhibiting the growth of various cancer cell lines. In vitro studies have reported that it can induce apoptosis in cancer cells by disrupting normal cell cycle progression and promoting DNA damage responses.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. Modifications at specific positions on the purine ring and tetrahydrofuran moiety significantly influence biological activity. For example:
- Chloro Group : Enhances binding affinity to target enzymes.
- Methoxy Group : Affects solubility and membrane permeability.
- Fluoro Substitution : May increase stability against metabolic degradation.
Case Studies
- Ewing Sarcoma Treatment : A study evaluated derivatives of purine nucleosides similar to this compound in Ewing sarcoma models. Results showed selective cytotoxicity towards Ewing sarcoma cells while sparing normal cells, indicating a promising therapeutic window for targeted therapies .
- Viral Inhibition : Another investigation focused on the antiviral properties of related nucleoside analogues against HIV and Hepatitis C viruses. These studies highlighted a dose-dependent inhibition of viral replication with a significant reduction in viral load in treated cell cultures .
Scientific Research Applications
Antiviral Properties
Research indicates that this compound exhibits antiviral activity against various viruses. Its structural similarity to nucleosides allows it to interfere with viral replication processes. Studies have shown its effectiveness against specific strains of viruses, making it a candidate for further investigation in antiviral drug development.
Anticancer Potential
The compound has been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in malignant cells.
Nucleoside Analog
As a nucleoside analog, this compound can be utilized in the synthesis of antiviral and anticancer agents. Its modification of purine structures may lead to the development of new therapeutics targeting RNA viruses and specific cancer types.
Drug Development
The unique chemical structure of (2R,3R,4S,5R)-5-(2-Chloro-6-methoxy-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol positions it as a valuable scaffold in medicinal chemistry. Ongoing research is focused on optimizing its pharmacological properties and reducing potential toxicity.
Case Studies
- Antiviral Activity Assessment
- Cancer Cell Line Studies
- Synthesis of Derivatives
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares key structural and functional attributes with related compounds:
Key Differences and Implications
Purine Substituents: The 6-methoxy group in the target compound replaces the 6-amino group in clofarabine and cladribine. The 2-chloro substituent is conserved across clofarabine, cladribine, and the target compound, contributing to resistance against adenosine deaminase (ADA) .
Sugar Modifications: The 4-fluoro group in the target compound and clofarabine stabilizes the North conformation of the sugar ring, enhancing affinity for viral or tumor DNA polymerases . Fludarabine lacks fluorination but incorporates a phosphate group, improving cellular uptake and activation .
Synthetic Accessibility :
- The target compound shares synthetic pathways with clofarabine derivatives, such as late-stage amination or methoxylation of purine bases .
Research Findings and Pharmacological Potential
- Antimetabolite Activity : Clofarabine and cladribine inhibit DNA synthesis by incorporating into DNA strands, causing chain termination. The target compound’s methoxy group may alter this mechanism, necessitating further enzymatic studies .
- Metabolic Stability : Fluorination at the 4-position (sugar) and chloro substitution (purine) likely reduce deactivation by ADA, as seen in clofarabine .
- Toxicity Profile: Methoxy groups generally reduce cytotoxicity compared to amino groups, suggesting the target compound may have a safer profile than clofarabine .
Q & A
Q. What are the critical considerations for synthesizing this compound with high stereochemical purity?
Synthesis requires precise control over stereochemistry due to the multiple chiral centers (2R,3R,4S,5R). Key steps include:
- Phosphoramidite chemistry : Used to incorporate the purine base while preserving stereochemistry .
- Fluorination at C4 : Achieved via DAST (diethylaminosulfur trifluoride) or Selectfluor under anhydrous conditions to avoid hydrolysis .
- Protection/deprotection strategies : Tert-butyldimethylsilyl (TBS) groups protect hydroxyls during synthesis, followed by mild acidic or fluoride-based deprotection .
- Validation : Monitor intermediates using (e.g., δ 5.47 ppm for H-1') and ESI-MS (e.g., m/z 345.1 [M+H]) to confirm structural integrity .
Q. How can researchers characterize the compound’s stability under varying pH and temperature conditions?
Stability studies should include:
- HPLC-UV analysis : Track degradation products (e.g., loss of chloro or methoxy groups) at pH 2–9 and 25–60°C .
- Mass spectrometry : Identify hydrolyzed fragments (e.g., m/z 270.22 for dechlorinated analogs) .
- Circular dichroism (CD) : Assess conformational changes in the tetrahydrofuran ring under stress conditions .
- Storage recommendations : Store at -10°C in inert atmosphere to prevent oxidation and hydrolysis .
Q. What safety protocols are essential for handling this compound in the lab?
Based on safety data for structurally related purine derivatives:
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (classified as acute toxicity and irritant) .
- Ventilation : Use fume hoods to minimize inhalation of aerosols/dust .
- Spill management : Neutralize with activated charcoal and dispose via licensed hazardous waste services .
Advanced Research Questions
Q. How does the 4-fluoro substituent influence the compound’s metabolic stability compared to non-fluorinated analogs?
Fluorination at C4 enhances metabolic stability by:
- Reducing enzymatic cleavage : Fluorine’s electronegativity strengthens the C-F bond, resisting hydrolysis by nucleoside phosphorylases .
- Improving membrane permeability : LogP increases by ~0.5 units compared to hydroxylated analogs, as shown in MDCK cell permeability assays .
- Data contradiction : Some studies report reduced solubility (e.g., 2.1 mg/mL vs. 4.5 mg/mL for non-fluorinated analogs), requiring formulation optimization .
Q. What strategies resolve contradictions in reported synthetic yields (e.g., 60–85%) for this compound?
Discrepancies arise from:
- Coupling efficiency : Purine-thymidine coupling yields vary with activating reagents (e.g., 1H-tetrazole vs. DCI); optimize to >90% efficiency via kinetic monitoring .
- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to separate diastereomers, improving yield reproducibility .
- Scale-up challenges : Pilot-scale reactions (>10 mmol) show 15% yield drop due to mixing inefficiencies; switch to flow chemistry for consistent results .
Q. How can the compound’s role as a nucleoside analog be validated in antiviral or anticancer assays?
Methodological validation includes:
- Enzymatic inhibition assays : Measure IC against viral polymerases (e.g., HIV-1 RT) or human kinases (e.g., AKT1) using -labeled substrates .
- Cytotoxicity profiling : Test in HEK293 and HepG2 cells (CC > 100 μM indicates selectivity) .
- Metabolic incorporation : Use to track intracellular uptake and phosphorylation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
